molecular formula C7H11N3 B1426562 Methyl[2-(pyrazin-2-yl)ethyl]amine CAS No. 1340498-41-0

Methyl[2-(pyrazin-2-yl)ethyl]amine

Cat. No. B1426562
M. Wt: 137.18 g/mol
InChI Key: YXKAZTGAMLBBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl[2-(pyrazin-2-yl)ethyl]amine” is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl[2-(pyrazin-2-yl)ethyl]amine” is 1S/C7H11N3/c1-8-3-2-7-6-9-4-5-10-7/h4-6,8H,2-3H2,1H3 . This indicates the presence of a methyl group (CH3), an ethyl group (C2H5), and a pyrazinyl group (C4H2N2) in the molecule.


Physical And Chemical Properties Analysis

“Methyl[2-(pyrazin-2-yl)ethyl]amine” is a liquid at room temperature . It has a molecular weight of 137.18 . More specific physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Researchers have developed efficient synthesis routes and methods for compounds related to Methyl[2-(pyrazin-2-yl)ethyl]amine, contributing significantly to heterocyclic chemistry and material science. For instance, a general and efficient route to 6-methyl-pyrazin-2-yl-amines showcases a convenient synthesis process from commercially available materials, highlighting the compound's synthetic versatility and potential applications in creating more complex molecular structures (Colbon et al., 2008).

Catalysts for Polymerization

Significant strides have been made in utilizing pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating the potential of these compounds in creating environmentally friendly polymers. The study involving (Pyrazolylethyl-amine)zinc(II) carboxylate complexes shows active formation of poly(cyclohexene carbonate) under relatively low CO2 pressures, suggesting an innovative approach to sustainable material production (Matiwane et al., 2020).

Biological and Pharmacological Research

In biological and pharmacological contexts, derivatives of pyrazine, including those related to Methyl[2-(pyrazin-2-yl)ethyl]amine, have shown varied biological activities. Research into pyrazole derivatives identified antitumor, antifungal, and antibacterial pharmacophore sites, suggesting the potential for developing new therapeutic agents (Titi et al., 2020).

Structural Studies and Materials Chemistry

Structural characterization and the study of intramolecular interactions are crucial for understanding the properties and reactivity of pyrazine derivatives. Investigations into the planarity of heteroaryldithiocarbazic acid derivatives, which are moderately active against Mycobacterium tuberculosis, provide insight into the structural requirements for tuberculostatic activity, suggesting the importance of planarity for biological efficacy (Szczesio et al., 2011).

properties

IUPAC Name

N-methyl-2-pyrazin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-8-3-2-7-6-9-4-5-10-7/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAZTGAMLBBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-(pyrazin-2-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[2-(pyrazin-2-yl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
Methyl[2-(pyrazin-2-yl)ethyl]amine
Reactant of Route 3
Methyl[2-(pyrazin-2-yl)ethyl]amine
Reactant of Route 4
Reactant of Route 4
Methyl[2-(pyrazin-2-yl)ethyl]amine
Reactant of Route 5
Reactant of Route 5
Methyl[2-(pyrazin-2-yl)ethyl]amine
Reactant of Route 6
Reactant of Route 6
Methyl[2-(pyrazin-2-yl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.